molecular formula C12H19NO2 B14650927 Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- CAS No. 52866-87-2

Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-

Cat. No.: B14650927
CAS No.: 52866-87-2
M. Wt: 209.28 g/mol
InChI Key: GAUOHPCOSNMDAR-UHFFFAOYSA-N
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Description

Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- is an organic compound with the molecular formula C11H17NO It is a derivative of benzenamine (aniline) where the nitrogen atom is substituted with a methyl group and a tert-butyl peroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- typically involves the reaction of benzenamine with tert-butyl hydroperoxide in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C)

    Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride

    Solvent: Organic solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The tert-butyl peroxy group can undergo oxidation to form corresponding oxides.

    Reduction: Reduction reactions can target the nitrogen substituents, leading to the formation of simpler amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of halogenated benzenamines or other substituted derivatives.

Scientific Research Applications

Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- involves its interaction with molecular targets through its reactive functional groups. The tert-butyl peroxy group can generate free radicals, which can initiate various chemical reactions. The nitrogen atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-: A simpler derivative with two methyl groups on the nitrogen atom.

    Benzenamine, N-(1,1-dimethylethyl)-N-methyl-: Similar structure but lacks the peroxy group.

    Benzenamine, N-(1,1-dimethylethyl)-4-methyl-: Contains a methyl group on the benzene ring in addition to the tert-butyl group.

Uniqueness

Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- is unique due to the presence of the tert-butyl peroxy group, which imparts distinct reactivity and potential applications. This differentiates it from other benzenamine derivatives, making it valuable for specific research and industrial purposes.

Properties

CAS No.

52866-87-2

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

N-(tert-butylperoxymethyl)-N-methylaniline

InChI

InChI=1S/C12H19NO2/c1-12(2,3)15-14-10-13(4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3

InChI Key

GAUOHPCOSNMDAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOCN(C)C1=CC=CC=C1

Origin of Product

United States

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